molecular formula C23H15ClF3N7O B6563673 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide CAS No. 1005924-52-6

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide

Cat. No. B6563673
CAS RN: 1005924-52-6
M. Wt: 497.9 g/mol
InChI Key: RLNJGMVSGCEKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H15ClF3N7O and its molecular weight is 497.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is 497.0978703 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Akt Kinases

This compound has been found to be a potent inhibitor of Akt kinases . Akt kinases play a crucial role in cell survival and growth, and their inhibition can be beneficial in the treatment of various cancers . The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .

Pharmacodynamic Applications

After oral dosing, the compound showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . This indicates its potential use in monitoring the pharmacological response of a drug in the body .

Anti-Cancer Applications

The compound has shown inhibition of tumor growth in a breast cancer xenograft model . This suggests its potential application in the development of anti-cancer therapies, particularly for breast cancer .

Selectivity Against AGC Kinase ROCK

The compound has shown increased potency, reduced hERG affinity, and higher selectivity against the closely related AGC kinase ROCK . ROCK plays a significant role in cell motility, tumor cell invasion, and metastasis .

Antibacterial Activity

Although not directly related to the exact compound, heterocyclic pyrimidine scaffolds, which are structurally similar, have shown antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis . This suggests potential antibacterial applications of the compound .

Antifungal Activity

Similarly, heterocyclic pyrimidine scaffolds have shown antifungal activity against Aspergillus flavus, Aspergillus fumigates, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes . This indicates potential antifungal applications of the compound .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity . This results in the inhibition of PKB, disrupting the signaling pathways it is involved in .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI(3,4,5)P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The inhibition of PKB by the compound disrupts the PI3K-PKB signaling pathway, affecting cell proliferation and survival . In preclinical studies, the compound modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N7O/c1-13-10-19(31-22(35)16-4-2-3-5-18(16)23(25,26)27)34(32-13)21-17-11-30-33(20(17)28-12-29-21)15-8-6-14(24)7-9-15/h2-12H,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNJGMVSGCEKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide

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